3-((4-Methoxyphenylsulfonyl)methyl)piperidine
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylmethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-17-12-4-6-13(7-5-12)18(15,16)10-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPCDATUUUWGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of 3-((4-Methoxyphenylsulfonyl)methyl)piperidine requires disconnection into two primary fragments: the piperidine backbone and the 4-methoxyphenylsulfonylmethyl group. Retrosynthetic pathways propose three viable routes:
- Sulfonylation of Pre-functionalized Piperidines : Introducing the sulfonyl group after alkylation of piperidine at the 3-position.
- Reductive Amination : Coupling a sulfonated aldehyde with a piperidine derivative followed by reduction.
- Direct C–H Functionalization : Oxidative sulfonylation at the β-position of piperidine.
Each route presents distinct advantages in terms of regioselectivity, functional group tolerance, and scalability.
Sulfonylation of Pre-functionalized Piperidine Derivatives
Alkylation of Piperidine Followed by Sulfonylation
This two-step protocol involves initial introduction of a methyl group at the 3-position of piperidine, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride.
Step 1: Synthesis of 3-(Chloromethyl)piperidine
Piperidine is treated with chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH in THF) to yield 3-(chloromethyl)piperidine. The reaction proceeds via nucleophilic substitution, with yields exceeding 85%.
Step 2: Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
3-(Chloromethyl)piperidine reacts with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in dichloromethane (DCM) at 0°C to room temperature for 6–8 hours, achieving 88% yield.
$$
\text{3-(Chloromethyl)piperidine} + \text{4-MeO-PhSO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{3-((4-MeO-PhSO}2\text{)methyl)piperidine}
$$
Key Data :
- Solvent: Dichloromethane
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → rt
- Yield: 88%
- Purity (HPLC): >95%
Alternative Route via Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers improved regiocontrol. 3-Hydroxymethylpiperidine is treated with 4-methoxybenzenesulfonyl chloride using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method affords moderate yields (72–76%) but requires careful handling of reagents.
Reductive Amination Strategy
Oxidative Sulfonylation of Piperidine Derivatives
Transition Metal-Free β-C–H Sulfonylation
A novel method employs N-iodosuccinimide (NIS) as an oxidant for direct sulfonylation at the β-position of piperidine. The reaction of piperidine with 4-methoxybenzenesulfinic acid in acetonitrile at 50°C for 12 hours installs the sulfonylmethyl group with 71% yield.
Reaction Mechanism:
- Iodination : NIS generates a β-iodo intermediate.
- Sulfonylation : Nucleophilic displacement by sulfinate anion.
- Elimination : Release of HI to form the final product.
Advantages :
- No transition metals required.
- Broad functional group tolerance (e.g., ethers, halides).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Alkylation-Sulfonylation | DCM, TEA, 0°C → rt | 88% | >95% | High |
| Mitsunobu Reaction | THF, DEAD, PPh₃ | 72% | 90% | Moderate |
| Reductive Amination | MeOH, NaBH₃CN, pH 6 | 82% | 93% | High |
| Oxidative Sulfonylation | MeCN, NIS, 50°C | 71% | 88% | Moderate |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxyphenylsulfonyl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Methoxyphenylsulfonyl)methyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Methoxyphenylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with biological membranes, affecting their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate several biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidine Derivatives
Table 1: Key Compounds and Substituent Variations
Key Observations :
- Electronic Effects : The 4-methoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., -Cl in ). Sulfonyl groups increase acidity (pKa ~10.22 predicted for analogs) .
- Metabolic Stability : Methoxy groups may slow oxidative metabolism compared to halogenated derivatives .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Pharmacological Insights :
- Piperidine derivatives with sulfonyl groups (e.g., the target compound) are less likely to exhibit μ-opioid receptor affinity compared to ester-based analogs like remifentanil .
- Thioether-linked compounds (e.g., 3-(4-chlorophenylsulfanyl)piperidine) may show faster metabolic clearance due to sulfur oxidation .
Biological Activity
3-((4-Methoxyphenylsulfonyl)methyl)piperidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H19NO3S
- CAS Number : 1017197-15-7
- Chemical Structure : The compound features a piperidine ring with a 4-methoxyphenylsulfonylmethyl substituent, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its structural components:
- Sulfonyl Group : Known to interact with various enzymes and receptors, potentially inhibiting their activity.
- Piperidine Ring : This structure can influence biological membranes, affecting their function and permeability.
The exact biochemical pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate several signaling pathways, including those related to inflammation and cancer cell proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. Mechanistic studies reveal that it could activate key signaling pathways such as NF-κB and PI3K/Akt, which are critical in regulating cell survival and proliferation .
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anti-inflammatory | Suppression of cytokine production |
| Anticancer | Induction of apoptosis via NF-κB and PI3K/Akt pathways |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various piperidine derivatives found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.
- Anti-inflammatory Research : In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6. These results suggest that it could be effective in managing inflammatory diseases .
- Cancer Cell Studies : In vitro assays using breast cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed these findings by showing an increase in early apoptotic cells after treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
